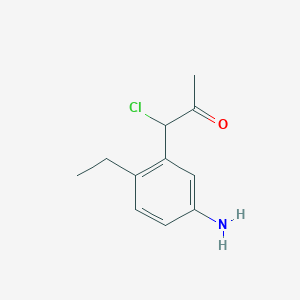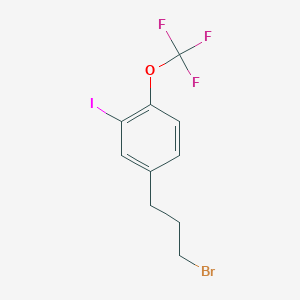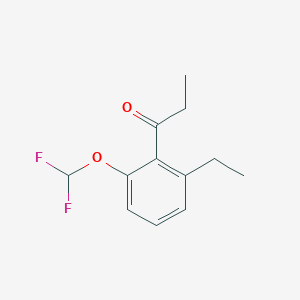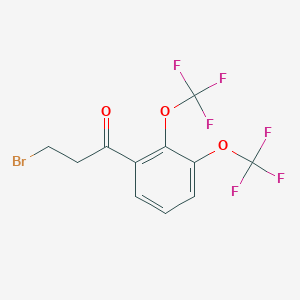
N-(2-Nitro-4-octylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-nitro-4-octylphenyl)- is an organic compound with the molecular formula C16H24N2O3 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-nitro-4-octylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-nitro-4-octylphenyl)- typically involves the nitration of 4-octylaniline followed by acetylation. The nitration process introduces a nitro group at the ortho position relative to the amine group. This is followed by the acetylation of the resulting 2-nitro-4-octylaniline to form the desired compound.
Industrial Production Methods
Industrial production of Acetamide, N-(2-nitro-4-octylphenyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-nitro-4-octylphenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-octylphenylacetamide.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-nitro-4-octylphenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-nitro-4-octylphenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(4-nitrophenyl)-: Similar structure but with a nitro group at the para position.
Acetanilide: Lacks the nitro and octyl groups.
N-(2-nitrophenyl)acetamide: Similar but without the octyl group.
Eigenschaften
CAS-Nummer |
102040-43-7 |
|---|---|
Molekularformel |
C16H24N2O3 |
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
N-(2-nitro-4-octylphenyl)acetamide |
InChI |
InChI=1S/C16H24N2O3/c1-3-4-5-6-7-8-9-14-10-11-15(17-13(2)19)16(12-14)18(20)21/h10-12H,3-9H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
NUFSKYHLBDXUEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![bis[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenyl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B14064921.png)






![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)





